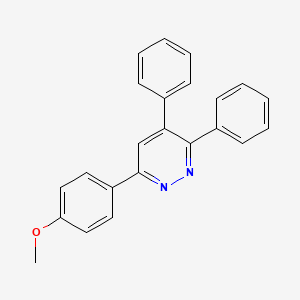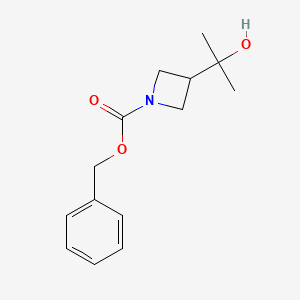
Cyclopropanecarboxylic acid, 2-ethenyl-, trans-
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-ethenyl-, trans- is a chemical compound with the molecular formula C6H8O2. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and an ethenyl group in the trans configuration. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylic acid, 2-ethenyl-, trans- can be synthesized through several methods. One common approach involves the reaction of trans-cinnamic acid with diazomethane, which results in the formation of the cyclopropane ring. The reaction is typically carried out in the presence of a catalyst such as copper chromite spinel nanoparticles and a basic ionic liquid like [Bmim]OH in tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production of cyclopropanecarboxylic acid, 2-ethenyl-, trans- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2-ethenyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclopropanecarboxylic acid, 2-ethenyl-, trans- can yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-ethenyl-, trans- has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans-: This compound has a similar cyclopropane ring structure but differs in the substituents attached to the ring.
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it structurally similar but functionally different.
Uniqueness
Cyclopropanecarboxylic acid, 2-ethenyl-, trans- is unique due to its trans-configuration and the presence of both a carboxylic acid group and an ethenyl group. This combination of functional groups and configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCJGIGTNSDKO-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482897 | |
| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2183-88-2 | |
| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)

![N-[4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1654208.png)
![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)


![Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1654213.png)

![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)
